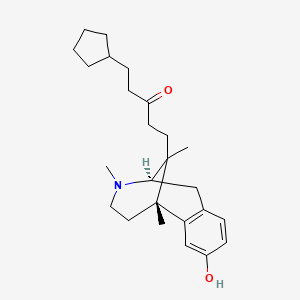
Quadazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quadazocine is a synthetic opioid antagonist belonging to the benzomorphan family. It is primarily known for its potent antagonistic effects on the μ (mu) opioid receptor, with lesser antagonistic effects on the κ (kappa) and δ (delta) opioid receptors
Preparation Methods
The synthesis of quadazocine involves several steps, starting with the preparation of the benzomorphan core structure. The synthetic route typically includes:
Cyclization: Formation of the benzomorphan core through cyclization reactions.
Functional Group Modifications: Introduction of the cyclopentyl and hydroxy groups through various functional group transformations.
Final Assembly: Coupling of the pentanone moiety to complete the synthesis.
Chemical Reactions Analysis
Quadazocine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Quadazocine is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the structure-activity relationships of opioid antagonists.
Biology: Investigating the role of opioid receptors in various physiological processes.
Medicine: Exploring potential therapeutic applications for opioid addiction and overdose treatment.
Industry: Developing new opioid antagonists with improved efficacy and safety profiles.
Mechanism of Action
Quadazocine exerts its effects by binding to opioid receptors and blocking their activation by endogenous or exogenous agonists. This antagonistic action prevents the typical effects of opioid receptor activation, such as analgesia and euphoria. The molecular targets of this compound include the μ, κ, and δ opioid receptors, with a significant preference for the μ receptor and the κ2 subtype .
Comparison with Similar Compounds
Quadazocine is unique in its high affinity for the μ opioid receptor compared to other opioid antagonists. Similar compounds include:
Naltrexone: Another opioid antagonist used in the treatment of opioid and alcohol dependence.
Naloxone: Commonly used to reverse opioid overdoses.
Pentazocine: A mixed agonist-antagonist analgesic with different receptor affinities.
This compound’s distinctiveness lies in its potent and selective antagonistic effects on the μ opioid receptor, making it a valuable tool in both research and clinical settings.
Properties
CAS No. |
69924-29-4 |
|---|---|
Molecular Formula |
C25H37NO2 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
1-cyclopentyl-5-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one |
InChI |
InChI=1S/C25H37NO2/c1-24-14-15-26(3)23(16-19-9-11-21(28)17-22(19)24)25(24,2)13-12-20(27)10-8-18-6-4-5-7-18/h9,11,17-18,23,28H,4-8,10,12-16H2,1-3H3/t23-,24+,25?/m1/s1 |
InChI Key |
LOYWOYCPSWPKFH-CSIQULDISA-N |
Isomeric SMILES |
C[C@@]12CCN([C@@H](C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C |
Canonical SMILES |
CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


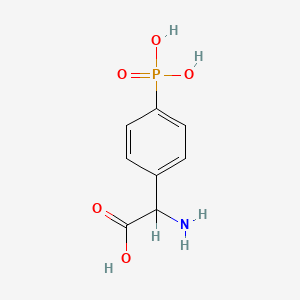
![[(2S)-2-[[5-(2,6-ditritiophenyl)-1,3,4-oxadiazol-2-yl]methyl]pyrrolidin-1-yl]-[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]methanone](/img/structure/B10773294.png)
![3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole](/img/structure/B10773295.png)
![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B10773303.png)
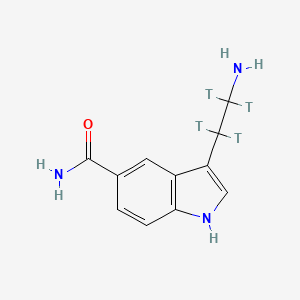
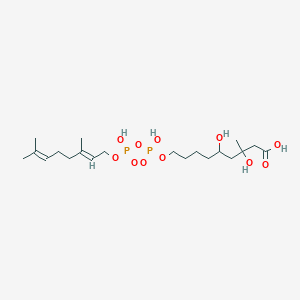
![[3H]sumatriptan](/img/structure/B10773331.png)
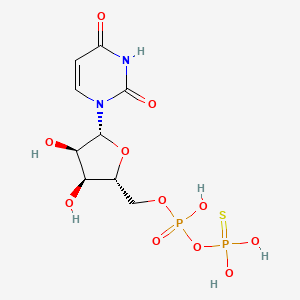
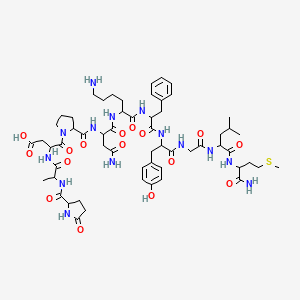
![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773357.png)
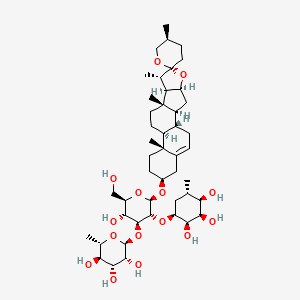
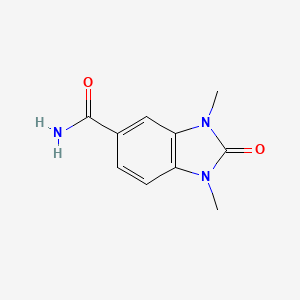
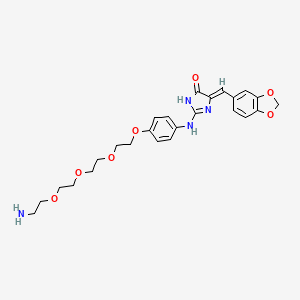
![3,5-dichloro-N-[3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773376.png)
